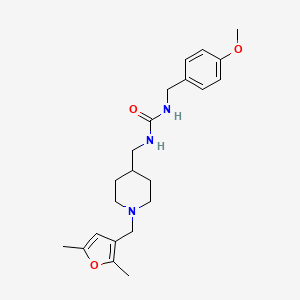
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C22H31N3O3 and its molecular weight is 385.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Synthesis
- The compound has been involved in studies exploring reaction mechanisms, specifically with 4-methoxybenzylideneiminium salts. These reactions have shown diverse outcomes, such as replacement of the MeO group by an alkylamino-group or affording 3,5-bis-(4-methoxybenzyl)pyridine when reacting with piperidine (Blokhin et al., 1990).
Pharmacological Studies
- The compound's derivatives have been used in pharmacological studies, particularly involving orexin receptors. For instance, research on GSK1059865, a selective orexin-1 receptor antagonist, has implications for understanding compulsive food consumption and potential treatment for binge eating and other eating disorders (Piccoli et al., 2012).
Analytical Chemistry Applications
- Derivatives of this compound, such as AR-A014418, have been used as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. This is crucial for drug absorption and distribution studies in pharmacokinetics (Liang et al., 2020).
Novel Compound Synthesis
- Research has been conducted on synthesizing novel compounds using components of this compound. This includes the synthesis of new classes of cyclic dipeptidyl ureas, which could have implications in peptide and medicinal chemistry (Sañudo et al., 2006).
Anti-Inflammatory and Analgesic Agents
- Studies on the synthesis of new heterocyclic compounds derived from benzodifuranyl and 1,3,5-triazines, where 4-methoxybenzyl groups are used, have been performed. These compounds showed potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Chemical Protection and Deprotection Studies
- The compound has been used in studies for the protection of nucleotides, as seen in the synthesis of 2′-O-Methyluridine using p-methoxybenzyl as a protecting group. This is significant in the field of nucleic acid chemistry (Akiyama et al., 1990).
Microbial Degradation Studies
- Research on the microbial degradation of methyleneureas, which are related to urea derivatives, has implications in environmental chemistry and bioremediation processes (Jahns & Kaltwasser, 2000).
Anti-HIV Activity Research
- Derivatives of this compound have been synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors. This research contributes to the development of new anti-HIV medications (Sakakibara et al., 2015).
Eigenschaften
IUPAC Name |
1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-16-12-20(17(2)28-16)15-25-10-8-19(9-11-25)14-24-22(26)23-13-18-4-6-21(27-3)7-5-18/h4-7,12,19H,8-11,13-15H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXGWRHHZVDRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

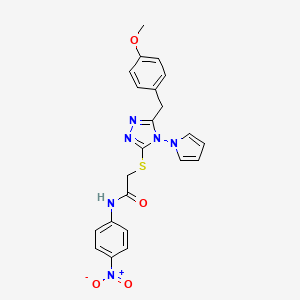

![5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2674228.png)
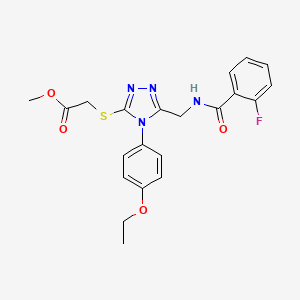
![N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide](/img/structure/B2674234.png)
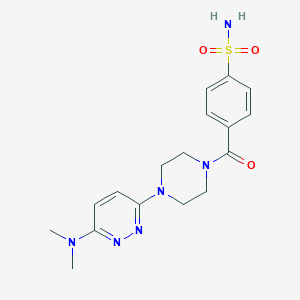
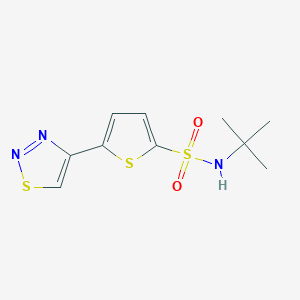
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2674237.png)
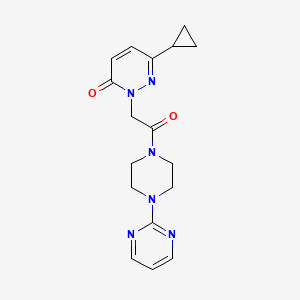
![1-[2-[2-(2-Ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane](/img/structure/B2674239.png)
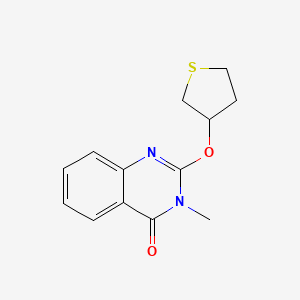
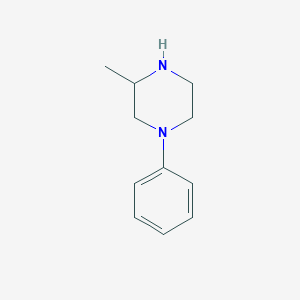
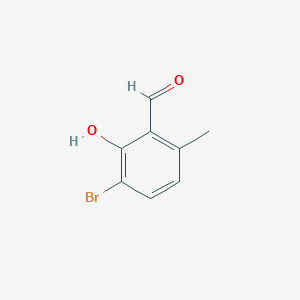
![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2674248.png)